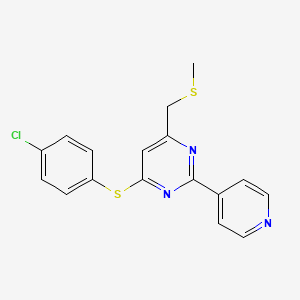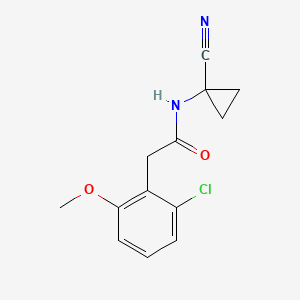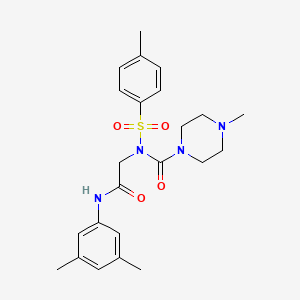
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex synthesis and unique molecular structures. These compounds are synthesized through various chemical reactions, involving multiple steps that yield products with potential biological activities. The structure and properties of these compounds are characterized using advanced techniques to understand their potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves substitution reactions, Friedel-Crafts acylation, and amidation steps starting from basic chemical precursors like piperidine-4-carboxylic acid and ethyl carbonochloridate. These methods afford reasonable yields and provide a pathway to introduce various functional groups into the molecule, enhancing its reactivity and potential biological activity (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through single crystal X-ray diffraction studies, revealing intricate details like the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. These studies are complemented by density functional theory calculations, which help optimize the structural coordinates and validate the experimental findings (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties are explored through reactions with various sulfonyl and acid chlorides, leading to the synthesis of derivatives with diverse functional groups. These reactions are crucial for modifying the compound's chemical behavior and exploring its reactivity towards different chemical agents (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are assessed using techniques like thermogravimetric analysis and spectroscopic methods. These studies provide insights into the stability of the compounds under various temperature conditions and their potential optical applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties are further elucidated through spectroscopic techniques and theoretical calculations. Studies involving density functional theory (DFT) help understand the compound's electronic structure, identifying reactive sites on the molecular surface and evaluating the HOMO-LUMO energy gap. These parameters are crucial for predicting the compound's reactivity and stability (C. S. Karthik et al., 2021).
科学的研究の応用
Antimicrobial Activity
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone and its derivatives have shown promising results in antimicrobial research. For example, compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural characterization of related compounds. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride via amidation, Friedel-crafts acylation, and hydration has been detailed, providing insight into efficient production methods for these compounds (Zheng Rui, 2010). Furthermore, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on related compounds, enhancing our understanding of their physical and chemical properties (Karthik et al., 2021).
Enzyme Inhibitory Activity
These compounds have also been evaluated for their enzyme inhibitory activities. A study focusing on thiophene-based heterocyclic compounds revealed their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential therapeutic applications in diseases where these enzymes are implicated (Cetin et al., 2021).
Anticancer Potential
Another significant area of research is the investigation of anticancer properties. Derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, synthesized using a convergent synthetic method, have shown anticancer properties in various cell lines, indicating the potential for these compounds in cancer therapy (Adimule et al., 2014).
作用機序
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of fluorine atoms could enhance its metabolic stability, while the piperidine ring could facilitate its passage through biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets .
特性
IUPAC Name |
(2,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-5-6-13(14(20)9-12)18(24)23-7-1-3-11(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYXDRDHJPVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)



![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)


![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)